
Anticancer agent 147
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 147: is a sophoridine derivative known for its potent anticancer properties. It functions as a ferroptosis inducer, promoting the accumulation of iron ions, reactive oxygen species, and malondialdehyde within cells. This compound has demonstrated significant anti-liver cancer activity in both in vitro and in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anticancer agent 147 is synthesized through a series of chemical reactions involving sophoridine as the starting material. The synthetic route typically includes steps such as bromination, nucleophilic substitution, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization and chromatography. The goal is to produce the compound in large quantities while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Anticancer agent 147 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with potential biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, altering its properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing its anticancer activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities and potential therapeutic applications .
Scientific Research Applications
Anticancer agent 147 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study ferroptosis and its underlying mechanisms.
Biology: Investigated for its role in inducing cell death in cancer cells through ferroptosis.
Medicine: Explored as a potential therapeutic agent for treating liver cancer and other malignancies.
Industry: Utilized in the development of new anticancer drugs and formulations.
Mechanism of Action
Anticancer agent 147 exerts its effects by inducing ferroptosis, a form of programmed cell death characterized by the accumulation of iron ions and reactive oxygen species. This leads to oxidative damage and cell death. The compound enhances endoplasmic reticulum stress and upregulates activating transcription factor 3 expression, contributing to its anticancer activity .
Comparison with Similar Compounds
Paclitaxel: A plant-based drug derived from Taxus species, effective against various cancer cell lines.
Baicalein: A flavonoid with anticancer properties, suppressing cell growth and differentiation.
Coumarin Derivatives: Known for their anticancer activity through different mechanisms.
Uniqueness: Anticancer agent 147 is unique due to its specific mechanism of inducing ferroptosis, which distinguishes it from other anticancer agents that primarily induce apoptosis or inhibit cell proliferation. Its ability to enhance endoplasmic reticulum stress and upregulate activating transcription factor 3 expression further sets it apart from similar compounds .
Properties
Molecular Formula |
C32H40BrN3O2 |
|---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
methyl 4-[(5R,6R,9R,13S)-7-[[1-[(4-bromophenyl)methyl]indol-3-yl]methyl]-1,7-diazatricyclo[7.3.1.05,13]tridecan-6-yl]butanoate |
InChI |
InChI=1S/C32H40BrN3O2/c1-38-31(37)12-4-11-30-28-9-6-18-34-17-5-7-24(32(28)34)20-36(30)22-25-21-35(29-10-3-2-8-27(25)29)19-23-13-15-26(33)16-14-23/h2-3,8,10,13-16,21,24,28,30,32H,4-7,9,11-12,17-20,22H2,1H3/t24-,28-,30-,32+/m1/s1 |
InChI Key |
FOCQGOGINGOWMF-NLSFLGDASA-N |
Isomeric SMILES |
COC(=O)CCC[C@@H]1[C@H]2CCCN3[C@H]2[C@H](CCC3)CN1CC4=CN(C5=CC=CC=C54)CC6=CC=C(C=C6)Br |
Canonical SMILES |
COC(=O)CCCC1C2CCCN3C2C(CCC3)CN1CC4=CN(C5=CC=CC=C54)CC6=CC=C(C=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12388765.png)

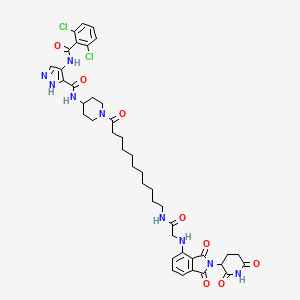
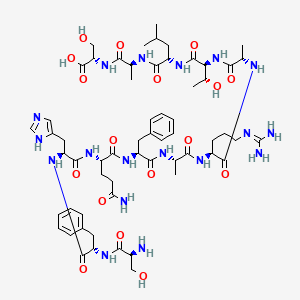
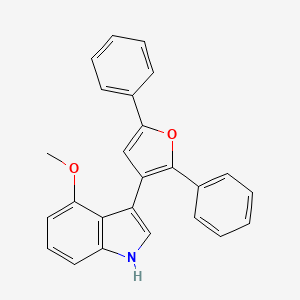
![(3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano[2,3-d](4,5-13C2)[1,3]dioxol-6-ol](/img/structure/B12388794.png)
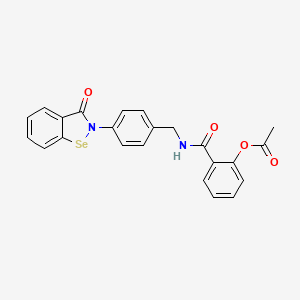
![(9aS)-6-[(2S)-butan-2-yl]-8-[(1S)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12388819.png)
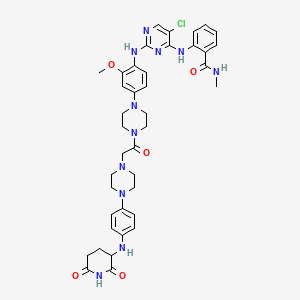
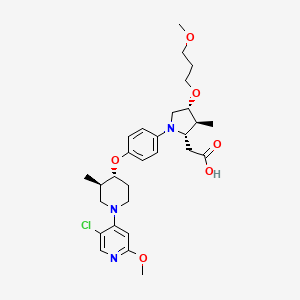
![9-|A-D-[2'-Fluoro-2'-deoxy-arabinofuranosyl]-guanin](/img/structure/B12388836.png)
![6-[2-(2-hydroxyethoxy)ethyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate](/img/structure/B12388837.png)

